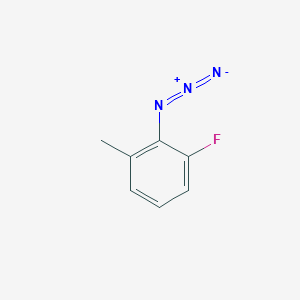

2-Azido-1-fluoro-3-methylbenzene

Description

Properties

IUPAC Name |

2-azido-1-fluoro-3-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3/c1-5-3-2-4-6(8)7(5)10-11-9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSHXGKZNSSXSSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)F)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-1-fluoro-3-methylbenzene typically involves the introduction of the azido group into a pre-existing fluoro-methylbenzene structure. One common method is the nucleophilic substitution reaction, where a suitable precursor such as 2-fluoro-3-methylbenzene is treated with sodium azide (NaN3) under appropriate conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also incorporate continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Azido-1-fluoro-3-methylbenzene can undergo various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.

Cycloaddition Reactions: The azido group is known for its ability to undergo [3+2] cycloaddition reactions, forming triazoles.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide (NaN3) in DMF at elevated temperatures.

Cycloaddition: Copper(I) catalysts in the presence of alkynes.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

Triazoles: Formed through cycloaddition reactions.

Amines: Formed through reduction of the azido group.

Scientific Research Applications

2-Azido-1-fluoro-3-methylbenzene has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the formation of heterocycles.

Biology: Potential use in bioorthogonal chemistry for labeling and tracking biomolecules.

Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Azido-1-fluoro-3-methylbenzene largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a dipole, reacting with dipolarophiles like alkynes to form triazoles. This reaction is facilitated by the presence of copper(I) catalysts, which stabilize the transition state and lower the activation energy.

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

Azidothymidine (AZT)

1-Fluoro-3-methylbenzene (Fluorotoluene)

- Structure : A simple fluorinated toluene derivative.

- Key Differences :

- Absence of the azido group limits its utility in cycloaddition reactions.

- The methyl group enhances lipophilicity, similar to this compound, but without the reactive azido functionality.

Comparative Data Table

*Note: The molecular formula C₆H₃BrFN₃ reported for this compound includes bromine, which conflicts with the compound’s name. This discrepancy warrants caution in interpretation .

Key Research Findings

Azido Group Reactivity : The azido group in this compound is expected to participate in Huisgen cycloaddition (click chemistry), similar to AZT’s azido moiety. However, AZT’s biological activity is specific to its nucleoside structure, whereas aromatic azides are typically employed in material science or bioconjugation .

Fluorine Effects : The electron-withdrawing fluorine atom likely deactivates the benzene ring, directing electrophilic substitutions to specific positions. This contrasts with the methyl group’s electron-donating effects in fluorotoluene derivatives.

Steric and Electronic Modulation: The methyl group in this compound may hinder reactions at the 3-position, a property absent in non-methylated analogs like 2-azido-1-fluorobenzene.

Biological Activity

2-Azido-1-fluoro-3-methylbenzene, also known by its CAS number 1598354-70-1, is a compound of significant interest in medicinal chemistry and biological research. Its unique structural features, including an azido group and a fluorine atom, contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₆F N₃. The presence of the azido group (-N₃) makes it a valuable intermediate in organic synthesis, particularly in click chemistry applications. The fluorine atom enhances the compound's lipophilicity and metabolic stability, which may influence its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The azido group can undergo bioorthogonal reactions, allowing for selective labeling and tracking in biological systems. Additionally, the fluorine atom may enhance binding affinity to certain biomolecules due to its electronegative nature.

Anticancer Activity

Recent studies have demonstrated that azide-containing compounds exhibit promising anticancer properties. For instance, derivatives of azido compounds have shown significant cytotoxicity against various cancer cell lines. In one study, compounds synthesized from azides displayed IC₅₀ values ranging from 5 to 20 µM against breast cancer cell lines (T47-D and MDA-MB-231) . This suggests that this compound could potentially be developed as an anticancer agent.

Antimicrobial Properties

Azide compounds are also noted for their antimicrobial activities. Research indicates that certain azides possess antibacterial and antifungal properties, making them candidates for further investigation in the development of new antimicrobial agents . The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes.

Synthesis and Evaluation

A notable study involved the synthesis of this compound through a straightforward azidation process using sodium azide. The synthesized compound was evaluated for its biological activity against various cancer cell lines. Results indicated moderate to high cytotoxicity, particularly against prostate cancer cells (PC3), with an IC₅₀ value of approximately 10 µM .

Data Table: Biological Activity Summary

Q & A

Q. How can open-data principles be reconciled with safety concerns in publishing azide research?

- Answer: Follow FAIR (Findable, Accessible, Interoperable, Reusable) guidelines while redacting hazardous synthesis details. Share characterization data (spectra, crystallography) via repositories like Zenodo, but omit exact handling protocols. Collaborate with institutional safety officers to balance transparency and risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.